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Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B077556

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(2-Aminophenyl)ethanol (CAS No. 10517-50-7). The guide details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a
crucial resource for its identification, characterization, and application in research and
development.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-(2-Aminophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.0-7.2 m 2H Ar-H
~6.6-6.8 m 2H Ar-H
~4.8 q 1H CH-OH
~3.8 (broad s) S 2H NH:z
~2.5 (broad s) s 1H OH
~1.4 d 3H CHs

13C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (8) ppm Assighment
~145 Ar-C-N

~128 Ar-C-H

~127 Ar-C-C

~118 Ar-C-H

~116 Ar-C-H

~68 CH-OH

~25 CHs

Note: The NMR data presented is based on typical chemical shifts for the functional groups and
structural motifs present in the molecule. Actual experimental values may vary slightly
depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Aminophenyl)ethanol exhibits characteristic absorption bands
corresponding to its principal functional groups.
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (alcohol) and N-H

3400-3200 Strong, Broad ]

stretch (amine)
3100-3000 Medium Aromatic C-H stretch
3000-2850 Medium Aliphatic C-H stretch

) N-H bend (amine) and C=C

1620-1580 Medium .

stretch (aromatic)
1500-1400 Medium C=C stretch (aromatic)

C-O stretch (alcohol) and C-N
1300-1000 Strong ]

stretch (amine)

Aromatic C-H bend (out-of-
900-675 Strong

plane)

Mass Spectrometry (MS)

The mass spectrum of 1-(2-Aminophenyl)ethanol provides key information about its

molecular weight and fragmentation pattern.

m/z Interpretation
137 Molecular ion (M*)
122 [M - CHs]*

120 [M - NHs]*

119 [M - H20]*

93 [CeHsNH2]*

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-(2-Aminophenyl)ethanol is dissolved in a deuterated solvent, such as
chloroform-d (CDCIls) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount of
tetramethylsilane (TMS) as an internal standard (0O ppm). The *H and 3C NMR spectra are
recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz
or higher for protons. Data acquisition and processing are performed using standard software
to obtain the chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.
A small amount of the solid sample can be analyzed directly using an Attenuated Total
Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the
sample with potassium bromide and pressing the mixture into a thin disk. The spectrum is
recorded over the mid-infrared range (typically 4000-400 cm~1).

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic
separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-
MS). For GC-MS, the sample is vaporized and ionized, typically by electron impact (El). The
resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer
and detected. This process provides the molecular weight of the compound and characteristic
fragmentation patterns.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-(2-Aminophenyl)ethanol.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Aminophenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077556#spectroscopic-data-for-1-2-aminophenyl-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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